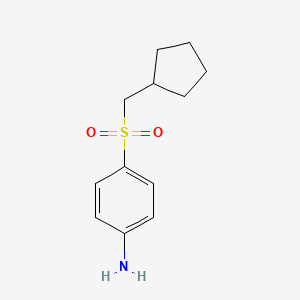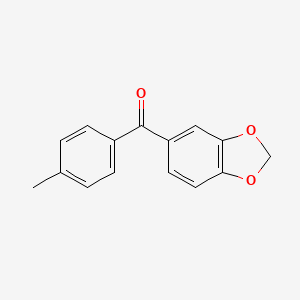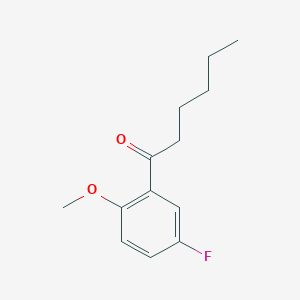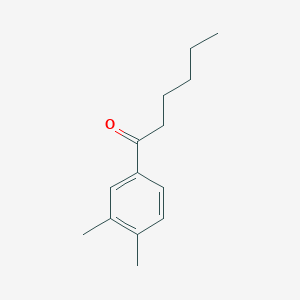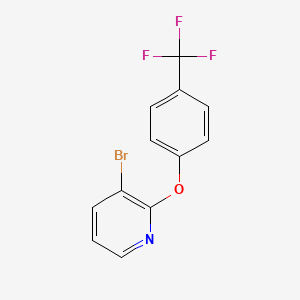
3-Bromo-2-(4-(trifluoromethyl)phenoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-(4-(trifluoromethyl)phenoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a trifluoromethyl-substituted phenoxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-(trifluoromethyl)phenoxy)pyridine typically involves the following steps:
-
Bromination of Pyridine: : The starting material, 2-(4-(trifluoromethyl)phenoxy)pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the pyridine ring .
-
Coupling Reaction: : Another method involves the coupling of 3-bromopyridine with 4-(trifluoromethyl)phenol using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Bromo-2-(4-(trifluoromethyl)phenoxy)pyridine undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) reactions can be carried out using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent .
-
Coupling Reactions: : The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is useful for forming carbon-carbon bonds and synthesizing more complex molecules .
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS), iron or aluminum bromide as catalysts.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), polar aprotic solvents (e.g., DMF, DMSO).
Coupling: Boronic acids or esters, palladium catalysts, bases (e.g., potassium carbonate, cesium carbonate).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-amino-2-(4-(trifluoromethyl)phenoxy)pyridine, 3-thio-2-(4-(trifluoromethyl)phenoxy)pyridine, etc.
Coupling Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.
科学研究应用
3-Bromo-2-(4-(trifluoromethyl)phenoxy)pyridine has several scientific research applications:
-
Medicinal Chemistry: : It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
-
Agrochemicals: : The compound is utilized in the development of herbicides, fungicides, and insecticides. Its unique chemical structure contributes to the efficacy and selectivity of these agrochemical agents .
-
Materials Science: : It is employed in the synthesis of advanced materials, including liquid crystals and organic semiconductors. The presence of the trifluoromethyl group imparts desirable electronic and thermal properties to these materials .
作用机制
The mechanism of action of 3-Bromo-2-(4-(trifluoromethyl)phenoxy)pyridine depends on its specific application:
相似化合物的比较
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but lacks the phenoxy group, which may result in different chemical properties and applications.
4-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethylphenyl group but differs in the functional group attached to the aromatic ring.
Uniqueness
3-Bromo-2-(4-(trifluoromethyl)phenoxy)pyridine is unique due to the combination of the bromine atom, trifluoromethyl group, and phenoxy group. This combination imparts distinct chemical reactivity and enhances its utility in various applications compared to similar compounds.
属性
IUPAC Name |
3-bromo-2-[4-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO/c13-10-2-1-7-17-11(10)18-9-5-3-8(4-6-9)12(14,15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKDMRQICLHDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
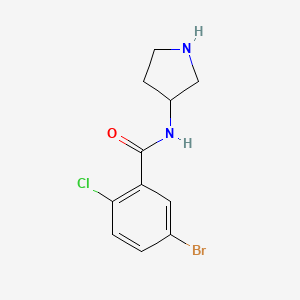
![5-Amino-2-ethylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B7868391.png)
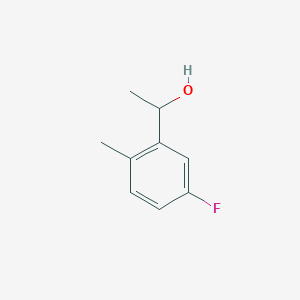

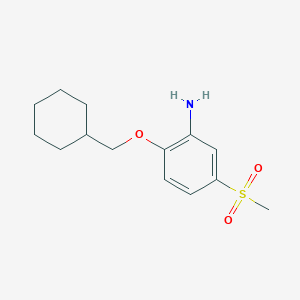
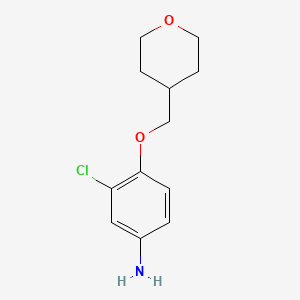
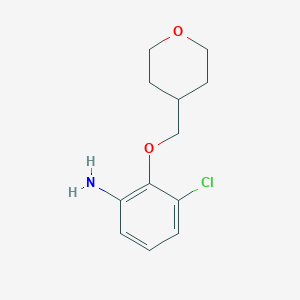
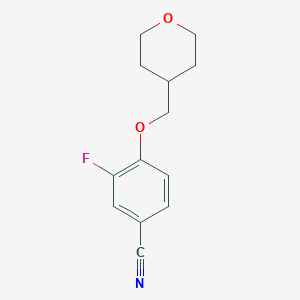
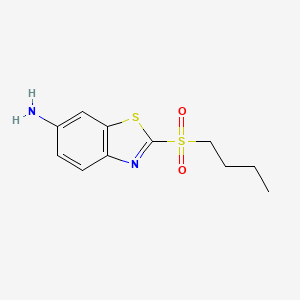
![4-[(4-Bromophenyl)methanesulfonyl]aniline](/img/structure/B7868458.png)
